

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzamide

Cat. No.: B070364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-4-methylbenzamide**. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its chemical structure, and a detailed, standardized protocol for experimentally determining its solubility in various organic solvents.

Introduction to 3-Bromo-4-methylbenzamide

3-Bromo-4-methylbenzamide is a halogenated aromatic amide. Its structure, featuring a polar amide group and a substituted phenyl ring, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science.

Understanding its solubility is fundamental for reaction setup, purification processes like crystallization, and formulation development.

Physicochemical Properties:

Property	Value	Source
CAS Number	183723-09-3	[1]
Molecular Formula	C ₈ H ₈ BrNO	[1]
Molecular Weight	214.06 g/mol	[1]
Physical Form	Solid	[1][2]
Boiling Point	284.9 ± 33.0 °C at 760 mmHg	[1]
Storage Temperature	Room Temperature	[1][2]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle "like dissolves like". The molecular structure of **3-Bromo-4-methylbenzamide** contains both polar (amide group) and nonpolar (brominated methylphenyl group) regions, which dictates its interaction with different types of solvents.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The amide group can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. Therefore, moderate to good solubility is expected in these solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone, THF): These solvents can effectively solvate the polar amide group through dipole-dipole interactions. High solubility is predicted in strong polar aprotic solvents like DMSO and DMF.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl group will have favorable interactions with these solvents. However, the highly polar amide group will significantly limit solubility. Low solubility is expected in nonpolar solvents.
- **Chlorinated Solvents** (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can solvate a wide range of organic molecules. Moderate solubility is anticipated.

The following diagram illustrates the relationship between the structural features of **3-Bromo-4-methylbenzamide** and its expected solubility.

Caption: Factors influencing the solubility of **3-Bromo-4-methylbenzamide**.

Quantitative Solubility Data

As of this writing, comprehensive quantitative solubility data for **3-Bromo-4-methylbenzamide** across a wide range of organic solvents is not readily available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally as needed for their specific applications. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility of **3-Bromo-4-methylbenzamide** at 25 °C

Solvent	Solvent Class	Solubility (g/100 mL)	Observations
Methanol	Polar Protic		
Ethanol	Polar Protic		
Isopropanol	Polar Protic		
Water	Polar Protic		
Dimethyl Sulfoxide (DMSO)	Polar Aprotic		
N,N-Dimethylformamide (DMF)	Polar Aprotic		
Acetone	Polar Aprotic		
Acetonitrile	Polar Aprotic		
Tetrahydrofuran (THF)	Polar Aprotic		
Dichloromethane (DCM)	Chlorinated		
Chloroform	Chlorinated		
Toluene	Nonpolar		
Hexane	Nonpolar		
Diethyl Ether	Ethereal		

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and commonly used technique for determining the solubility of a solid compound in a solvent.[3]

Objective: To determine the equilibrium solubility of **3-Bromo-4-methylbenzamide** in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

- **3-Bromo-4-methylbenzamide** (purity >98%)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- **Preparation:** Add an excess amount of **3-Bromo-4-methylbenzamide** to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.^{[4][5]}
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^[6]
- **Sample Collection:** After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.^[6]
- **Filtration:** Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any undissolved solid particles.
- **Quantification:**

- Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.
- Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve (e.g., using HPLC-UV). Calculate the concentration in the original saturated solution.
- Data Recording: Record the solubility in g/100 mL or mg/mL. Repeat the experiment at least in triplicate to ensure reproducibility.

The following diagram outlines the experimental workflow for this protocol.

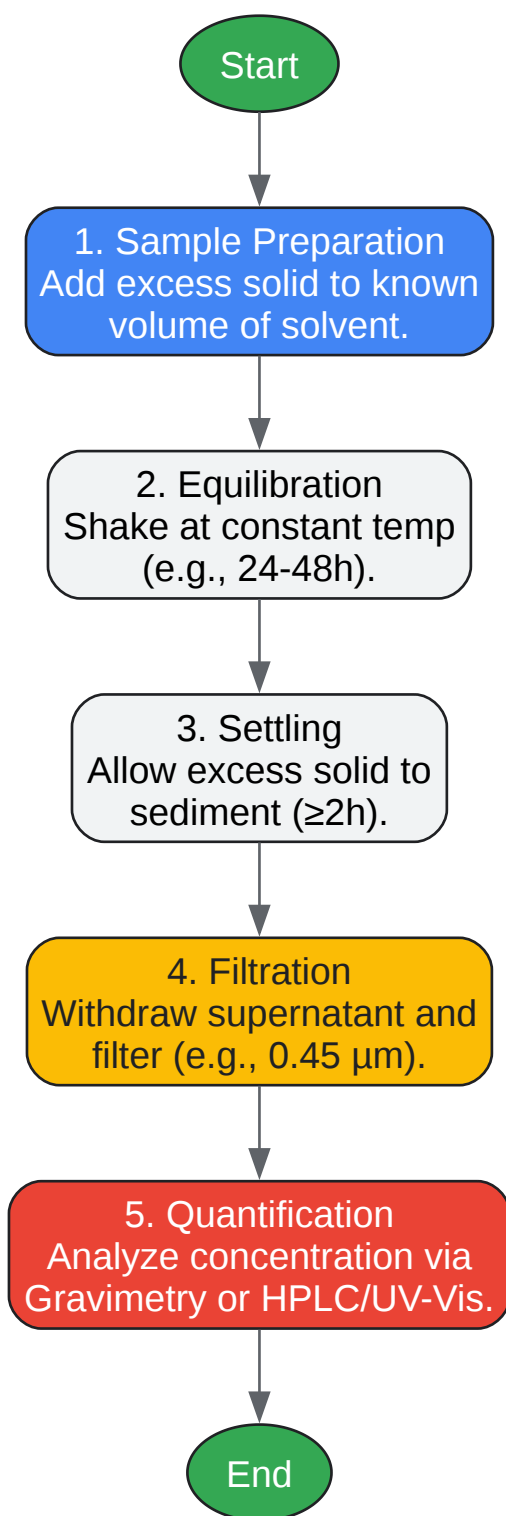


Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for isothermal shake-flask solubility determination.

Safety Information

3-Bromo-4-methylbenzamide is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methylbenzamide | 183723-09-3 [sigmaaldrich.com]
- 2. 3-Bromo-4-methylbenzamide | 183723-09-3 [sigmaaldrich.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. saltise.ca [saltise.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070364#solubility-of-3-bromo-4-methylbenzamide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com